molecular formula C14H14ClN7O3S2 B316116 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B316116
M. Wt: 427.9 g/mol
InChI Key: LORGHKVGZQCBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiadiazole ring, and a chloro-dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chloro-2,5-dimethoxyphenylhydrazine and 5-methyl-1,3,4-thiadiazole-2-thiol. These intermediates are then subjected to cyclization reactions to form the tetraazole and thiadiazole rings, respectively. The final step involves the coupling of these intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or azo groups, if present.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE shares structural similarities with other compounds containing tetraazole and thiadiazole rings.
  • Other similar compounds: include 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14ClN7O3S2

Molecular Weight

427.9 g/mol

IUPAC Name

2-[1-(4-chloro-2,5-dimethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H14ClN7O3S2/c1-7-17-18-13(27-7)16-12(23)6-26-14-19-20-21-22(14)9-5-10(24-2)8(15)4-11(9)25-3/h4-5H,6H2,1-3H3,(H,16,18,23)

InChI Key

LORGHKVGZQCBBR-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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